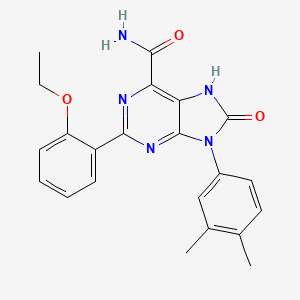

![molecular formula C11H9BrN2 B2981442 2-[(E)-2-(4-bromophenyl)ethenyl]-1H-imidazole CAS No. 339106-78-4](/img/structure/B2981442.png)

2-[(E)-2-(4-bromophenyl)ethenyl]-1H-imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

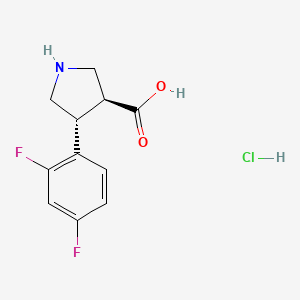

The compound “2-[(E)-2-(4-bromophenyl)ethenyl]-1H-imidazole” is a complex organic molecule that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms, and a phenyl group, which is a ring of six carbon atoms, attached to an ethenyl group . The presence of the bromine atom indicates that this compound could be used in various organic reactions as bromine is a good leaving group.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the imidazole ring, followed by the attachment of the 4-bromophenyl ethenyl group. The specifics of the synthesis would depend on the starting materials and the desired route of synthesis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of the atoms and the bonds between them. The presence of the imidazole ring and the phenyl group would likely contribute to the overall stability of the molecule .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by the functional groups present in the molecule. The imidazole ring is a site of high electron density and can act as a nucleophile in various reactions. The bromine atom can act as a good leaving group, making it susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the presence of the imidazole ring could contribute to the compound’s solubility in water and its boiling and melting points .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Research has focused on synthesizing derivatives of imidazole, including compounds similar to "2-[(E)-2-(4-bromophenyl)ethenyl]-1H-imidazole", and analyzing their structural properties. For instance, the synthesis of 1-substituted benzimidazoles from o-Bromophenyl isocyanide under CuI catalysis has been reported, offering moderate to good yields and highlighting the versatility of bromophenyl compounds in heterocyclic chemistry (Lygin & Meijere, 2009). Another study detailed the crystal structure of a closely related compound, revealing insights into molecular stacking and intermolecular interactions, which could inform the design of new materials or drugs (Mohamed et al., 2013).

Corrosion Inhibition

Imidazole derivatives have been studied for their corrosion inhibition properties, demonstrating significant potential in protecting metals in corrosive environments. A notable investigation into novel imidazole derivatives as corrosion inhibitors for steel in CO2 saturated solutions found high inhibition efficiency, suggesting applications in industrial corrosion protection (Singh et al., 2017).

Antimicrobial Applications

The antimicrobial properties of imidazole derivatives have been a focus of research as well. A study on the synthesis of novel imidazoles showed potent antimicrobial activities against Candida albicans, indicating the potential for developing new antimicrobial agents (Narwal et al., 2012).

Molecular Docking and Computational Studies

Molecular docking and computational studies have explored the binding affinities of imidazole derivatives to various biological targets. For example, the crystal structure and molecular docking studies of tetraaryl substituted imidazoles provided insights into their potential inhibitory activity against specific enzymes, offering a basis for drug development (Sharma et al., 2018).

Photophysical Properties

Research into the photophysical properties of imidazole-based molecules has uncovered their potential in optoelectronic applications. Studies on excited-state intramolecular proton transfer (ESIPT) molecules based on imidazole derivatives demonstrated unique fluorescence characteristics, suggesting uses in organic electronics and photonics (Somasundaram et al., 2018).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[(E)-2-(4-bromophenyl)ethenyl]-1H-imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2/c12-10-4-1-9(2-5-10)3-6-11-13-7-8-14-11/h1-8H,(H,13,14)/b6-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLXAXIBZRFWEEO-ZZXKWVIFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=NC=CN2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=NC=CN2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

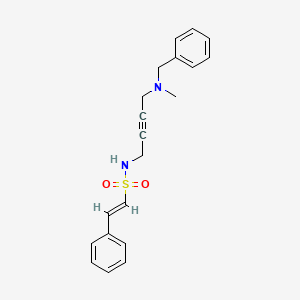

![4-[(2,5-Dimethylphenoxy)methyl]benzoic acid](/img/structure/B2981359.png)

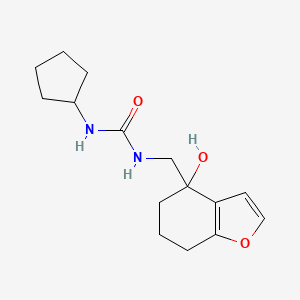

![1-[[4-(Trifluoromethyl)phenyl]methylamino]-3-[3-(trifluoromethyl)pyrazol-1-yl]propan-2-ol](/img/structure/B2981364.png)

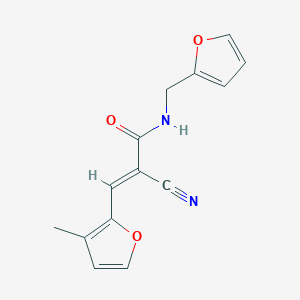

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2981366.png)

![4-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2981368.png)

![ethyl 2-(3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2981371.png)

![Benzyl-[4-(4-bromo-phenyl)-thiazol-2-yl]-amine](/img/structure/B2981373.png)

![5-(Oxan-4-ylmethyl)pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2981374.png)